molecular formula C9H8Cl2O2 B1345490 5-Norbornene-2,3-dicarbonyl chloride, trans- CAS No. 4582-21-2

5-Norbornene-2,3-dicarbonyl chloride, trans-

Cat. No.: B1345490
CAS No.: 4582-21-2
M. Wt: 219.06 g/mol
InChI Key: KANQIAARVSWKKG-XZBKPIIZSA-N
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Description

5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 . It is also known by its IUPAC name, bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride . This compound is characterized by its bicyclic structure, which includes a norbornene ring system with two acyl chloride groups attached at the 2 and 3 positions in a trans configuration .

Properties

CAS No.

4582-21-2

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride

InChI

InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1

InChI Key

KANQIAARVSWKKG-XZBKPIIZSA-N

SMILES

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl

Canonical SMILES

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl

Other CAS No.

707-80-2
4582-21-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with phosgene or thionyl chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product. For example, the reaction of norbornene-2,3-dicarboxylic acid with thionyl chloride in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of 5-Norbornene-2,3-dicarbonyl chloride, trans- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2,3-dicarbonyl chloride, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, bases

    Solvents: Dichloromethane, tetrahydrofuran

Major Products:

Scientific Research Applications

Chemistry: 5-Norbornene-2,3-dicarbonyl chloride, trans- is used as a building block in organic synthesis and polymer chemistry. Its ability to undergo ROMP makes it valuable for creating advanced polymeric materials .

Biology and Medicine: In biological research, it is used to modify biomolecules and surfaces, enabling the study of protein-ligand interactions and the development of drug delivery systems.

Industry: Industrially, it is employed in the production of high-performance coatings, adhesives, and composite materials due to its reactivity and ability to form strong covalent bonds.

Mechanism of Action

The mechanism of action of 5-Norbornene-2,3-dicarbonyl chloride, trans- involves the reactivity of its acyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules and polymers, facilitating the modification of these substrates.

Comparison with Similar Compounds

  • cis-5-Norbornene-2,3-dicarbonyl chloride
  • 5-Norbornene-2,3-dicarboxylic acid
  • 5-Norbornene-2,3-dicarboxylic anhydride

Comparison: Compared to its cis isomer, 5-Norbornene-2,3-dicarbonyl chloride, trans- exhibits different reactivity and physical properties due to the spatial arrangement of its acyl chloride groups. This trans configuration allows for more efficient polymerization and surface modification reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Norbornene-2,3-dicarbonyl chloride, trans-
Reactant of Route 2
5-Norbornene-2,3-dicarbonyl chloride, trans-

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